molecular formula C37H34N2O8S B13711140 Di-Fmoc-L-cystathionine

Di-Fmoc-L-cystathionine

Cat. No.: B13711140
M. Wt: 666.7 g/mol
InChI Key: HTUWSGAPOVGKGH-LQJZCPKCSA-N
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Description

Di-Fmoc-L-cystathionine: is a fluorenylmethoxycarbonyl (Fmoc) protected derivative of the amino acid cysteine. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Cysteine, a versatile amino acid, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-Fmoc-L-cystathionine can be synthesized through the manipulation of protected derivatives of amino acids such as L-aspartic and L-glutamic acid. The preparation involves the use of ω-iodoamino acids in thioalkylation reactions with sulfur nucleophiles like the ester of L-cysteine and potassium thioacetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptide derivatives .

Chemical Reactions Analysis

Types of Reactions: Di-Fmoc-L-cystathionine undergoes various chemical reactions, including:

    Thioalkylation: Reaction with sulfur nucleophiles.

    Hydrolysis: Breaking down into constituent amino acids.

    Elimination Reactions: Formation of double bonds through the removal of atoms or groups.

Common Reagents and Conditions:

Major Products:

    Thioalkylation: Produces thioether-containing peptides.

    Hydrolysis: Results in free amino acids.

    Elimination Reactions: Yields compounds with double bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Di-Fmoc-L-cystathionine involves its role as a protected cysteine derivative. The Fmoc group provides stability and prevents unwanted reactions during peptide synthesis. Upon removal of the Fmoc group, the free cysteine can participate in forming disulfide bonds, which are crucial for protein folding and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H34N2O8S

Molecular Weight

666.7 g/mol

IUPAC Name

(2S)-4-[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)/t32-,33-/m0/s1

InChI Key

HTUWSGAPOVGKGH-LQJZCPKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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